molecular formula C10H15N3O B14836041 (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine

(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine

Cat. No.: B14836041
M. Wt: 193.25 g/mol
InChI Key: JJHWIDXDDNLGMY-UHFFFAOYSA-N
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Description

(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group and two methanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine typically involves the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds .

Scientific Research Applications

(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine is unique due to its specific substitution pattern and the presence of both cyclopropoxy and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[2-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanamine

InChI

InChI=1S/C10H15N3O/c11-5-8-9(6-12)13-4-3-10(8)14-7-1-2-7/h3-4,7H,1-2,5-6,11-12H2

InChI Key

JJHWIDXDDNLGMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)CN)CN

Origin of Product

United States

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